Ethyl trans-3-ethoxycinnamate

Catalog No.
S3470552
CAS No.
57293-23-9
M.F
C13H16O3
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl trans-3-ethoxycinnamate

CAS Number

57293-23-9

Product Name

Ethyl trans-3-ethoxycinnamate

IUPAC Name

ethyl (E)-3-(3-ethoxyphenyl)prop-2-enoate

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C13H16O3/c1-3-15-12-7-5-6-11(10-12)8-9-13(14)16-4-2/h5-10H,3-4H2,1-2H3/b9-8+

InChI Key

HCKOJKUUNSOANP-CMDGGOBGSA-N

SMILES

CCOC1=CC=CC(=C1)C=CC(=O)OCC

Canonical SMILES

CCOC1=CC=CC(=C1)C=CC(=O)OCC

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C/C(=O)OCC

Ethyl trans-3-ethoxycinnamate is an organic compound with the molecular formula C₁₃H₁₆O₃. It features a trans configuration around the double bond, which is significant for its chemical properties and biological activity. The structure includes an ethoxy group attached to the aromatic ring, contributing to its unique characteristics. Ethyl trans-3-ethoxycinnamate is primarily recognized for its potential applications in pharmaceuticals and cosmetics due to its UV-filtering properties and biological activities.

Typical of α,β-unsaturated esters, including:

  • Knoevenagel Condensation: This reaction involves the formation of a carbon-carbon bond between an aldehyde and a compound containing an active hydrogen atom, leading to the creation of α,β-unsaturated compounds .
  • Hydrolysis: Under acidic or basic conditions, ethyl trans-3-ethoxycinnamate can hydrolyze to yield the corresponding carboxylic acid and ethanol.
  • Reduction: The double bond in ethyl trans-3-ethoxycinnamate can be reduced to form saturated esters or alcohols.

Research indicates that ethyl trans-3-ethoxycinnamate exhibits various biological activities, including:

  • Anti-inflammatory Properties: Studies have shown that it can limit leukotriene B4 production, suggesting potential use in treating inflammatory conditions .
  • Anticancer Activity: It has been identified as a compound with anti-metastatic properties against melanoma cells, acting as an inhibitor of NFκB activation and promoting apoptosis in cancer cells .

Ethyl trans-3-ethoxycinnamate can be synthesized through several methods:

  • Knoevenagel Condensation: This method involves the reaction of an ethyl ester with an aldehyde in the presence of a base (such as piperidine) to form the desired product. The reaction typically requires mild conditions and yields high purity .
  • Esterification Reactions: The compound can also be synthesized through esterification of cinnamic acid derivatives with ethanol under acidic conditions.

Ethyl trans-3-ethoxycinnamate finds applications in various fields:

  • Cosmetics: It is used as a UV filter in sunscreens and other cosmetic products to protect skin from harmful UV radiation.
  • Pharmaceuticals: Its anti-inflammatory and anticancer properties make it a candidate for therapeutic applications in treating skin diseases and cancers.

Studies on ethyl trans-3-ethoxycinnamate have revealed interactions with several biological pathways:

  • NFκB Pathway: It inhibits NFκB activation, which is crucial in inflammation and cancer progression. This inhibition suggests that it may enhance the efficacy of existing cancer therapies when used in combination .
  • Cell Viability: In vitro studies have demonstrated its ability to reduce cell viability in cancer cell lines, indicating potential as a chemotherapeutic agent .

Several compounds share structural similarities with ethyl trans-3-ethoxycinnamate, each exhibiting unique properties:

Compound NameStructure TypeBiological Activity
Ethyl p-methoxycinnamateα,β-unsaturated esterAnti-inflammatory, anticancer
Ethyl 4-methoxycinnamateα,β-unsaturated esterUV-filtering agent
Benzophenone-3UV filterSkin protection
Ethylhexyl methoxycinnamateUV filterSkin protection

Uniqueness of Ethyl trans-3-ethoxycinnamate

Ethyl trans-3-ethoxycinnamate stands out due to its specific trans configuration around the double bond, which influences its reactivity and biological activity compared to other similar compounds. Its dual role as both a UV filter and a potential therapeutic agent against inflammation and cancer further enhances its significance in research and application.

XLogP3

2.9

Dates

Modify: 2023-08-19

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